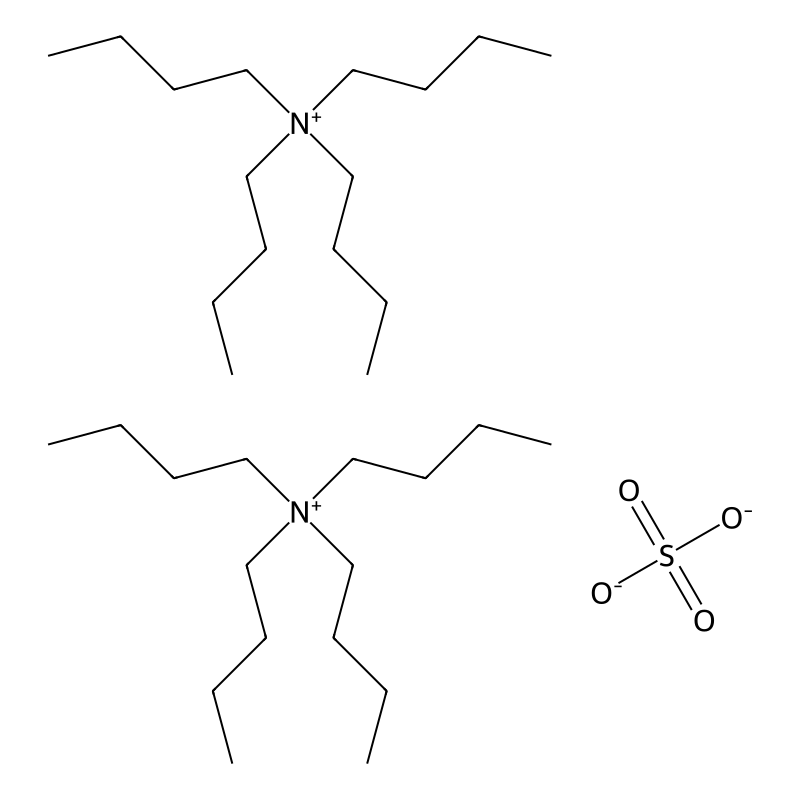

Bis(tetrabutylammonium) sulphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Catalyst: TBAS acts as a phase-transfer catalyst in various organic reactions. Its lipophilic (fat-loving) and hydrophilic (water-loving) properties allow it to transfer reactants between immiscible (non-mixing) phases, such as organic and aqueous solutions. This facilitates reactions that wouldn't otherwise occur efficiently.

- Precipitation agent: TBAS precipitates certain inorganic and organic anions from aqueous solutions, making it useful for purification and isolation purposes.

Material Science:

- Electrolyte component: TBAS finds use in the preparation of ionic liquids, which are salts with liquid properties at room temperature. These ionic liquids serve as electrolytes in various electrochemical applications, including fuel cells and batteries.

- Surfactant precursor: TBAS can be used as a starting material for the synthesis of ionic surfactants, which are surface-active agents with unique properties. These surfactants are employed in various applications, such as drug delivery and material processing.

Analytical Chemistry:

Bis(tetrabutylammonium) sulphate is a quaternary ammonium salt with the molecular formula and a CAS number of 2472-88-0. This compound consists of two tetrabutylammonium cations paired with a sulfate anion. It is known for its high solubility in water, making it an effective phase-transfer catalyst and ion-pairing reagent in various

The mechanism of action of TBAS primarily relies on its ability to transfer organic molecules between aqueous and organic phases. It achieves this by complexing with the organic substrate, making it more soluble in the aqueous phase due to the ionic interaction between TBA+ and the substrate. This allows the substrate to participate in reactions occurring in the aqueous medium.

Case Study

TBAS is often used in the Suzuki-Miyaura coupling reaction, a widely employed method for carbon-carbon bond formation. In this reaction, TBAS helps transfer the aryl or vinyl boronic acid (the organic substrate) from the aqueous phase to the organic phase where the palladium catalyst resides, facilitating the coupling reaction [].

- Substitution Reactions: It can act as a nucleophile in nucleophilic substitution reactions, where it interacts with electrophiles such as alkyl halides.

- Ion-Pairing Reactions: This compound is commonly utilized in ion-pairing chromatography, improving the separation of ionic compounds by forming ion pairs with analytes.

The typical conditions for these reactions often involve polar solvents, such as water or alcohols, which facilitate the interactions between reactants.

Several synthesis methods exist for bis(tetrabutylammonium) sulphate:

- Reaction with Sulfuric Acid: Tetrabutylammonium hydroxide can be mixed with sulfuric acid under controlled conditions to yield bis(tetrabutylammonium) sulphate. This method typically involves dissolving tetrabutylammonium hydroxide in water and adding sulfuric acid .

- Ion Exchange Reaction: Another method involves an ion exchange reaction between tetrabutylammonium chloride and sodium sulfate. The process includes dissolving tetrabutylammonium chloride in water, adding sodium sulfate, and stirring to facilitate the exchange of ions .

- Industrial Production: In industrial settings, large-scale batch reactions are employed where temperature and pH are closely monitored to optimize production efficiency.

Bis(tetrabutylammonium) sulphate finds applications across various fields:

- Phase-Transfer Catalysis: It is widely used to facilitate reactions between immiscible phases, significantly enhancing reaction rates and yields.

- Ion-Pairing Reagent: The compound is utilized in high-performance liquid chromatography (HPLC) to improve the separation of ionic analytes, making it valuable in analytical chemistry .

- Chemical Synthesis: Its ability to form lipophilic salts with inorganic anions allows for diverse synthetic applications in organic chemistry .

Several compounds share structural similarities with bis(tetrabutylammonium) sulphate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium fluoride | Used as a desilylation reagent; more reactive than bis(tetrabutylammonium) sulphate. | |

| Tetrabutylammonium bromide | Common precursor for other tetrabutylammonium salts; participates in salt metathesis reactions. | |

| Tetrabutylammonium iodide | Low-cost catalyst; used in various organic synthesis applications. | |

| Tetrabutylammonium hydroxide | Strong base; precursor for various tetrabutylammonium salts through acid-base reactions. | |

| Tetrabutylammonium hexafluorophosphate | Used as an electrolyte in nonaqueous electrochemistry; more specialized applications compared to bis(tetrabutylammonium) sulphate. |

Uniqueness

Bis(tetrabutylammonium) sulphate is unique due to its dual cationic structure that enhances its solubility and effectiveness as both a phase-transfer catalyst and an ion-pairing reagent. Its ability to facilitate reactions involving ionic species distinguishes it from other tetrabutylammonium salts that may not possess similar properties.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant